molecular formula C25H27N7O4 B2794447 (2,4-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920417-30-7

(2,4-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2794447
CAS No.: 920417-30-7
M. Wt: 489.536
InChI Key: WLFBYTUTPJPWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2,4-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a triazolopyrimidine derivative with a piperazine linker and a substituted aryl methanone moiety. The 2,4-dimethoxyphenyl and 4-ethoxyphenyl substituents contribute to its electronic and steric properties, influencing receptor binding and metabolic stability .

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O4/c1-4-36-18-7-5-17(6-8-18)32-24-22(28-29-32)23(26-16-27-24)30-11-13-31(14-12-30)25(33)20-10-9-19(34-2)15-21(20)35-3/h5-10,15-16H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFBYTUTPJPWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=C(C=C(C=C5)OC)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various cellular targets.

Mode of Action

The exact mode of action of this compound is currently unknown. It is likely that the compound interacts with its targets, leading to changes in cellular processes. The presence of the triazolo[4,5-d]pyrimidinyl and piperazine groups in the molecule suggests potential interactions with enzymes or receptors that could alter cellular signaling pathways.

Result of Action

Given the wide range of biological activities exhibited by similar compounds, it is likely that this compound could have diverse effects at the molecular and cellular levels.

Biological Activity

The compound (2,4-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A 2,4-dimethoxyphenyl moiety.
  • A triazolo-pyrimidine ring system.
  • A piperazine linker.

This unique arrangement suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have reported the antitumor properties of compounds similar to the target molecule. For instance, derivatives of pyrido[4,3-b]indole demonstrated significant anti-proliferative activity against HeLa cells with IC50 values as low as 8.7 μM. These compounds inhibited tubulin polymerization and induced apoptosis by arresting the cell cycle at the G2/M phase .

CompoundCell LineIC50 (μM)Mechanism of Action
7kHeLa8.7 ± 1.3Tubulin polymerization inhibitor

This suggests that the target compound may exhibit similar mechanisms given its structural similarity to known active compounds.

The proposed mechanisms through which the compound exerts its biological effects include:

  • Inhibition of tubulin polymerization , leading to disrupted microtubule dynamics.
  • Induction of apoptosis , characterized by cell cycle arrest at specific phases.

Molecular docking studies indicate a potential binding affinity to colchicine sites on tubulin, which is crucial for its inhibitory effects on microtubule formation .

Case Study 1: In Vitro Evaluation

A study evaluated various derivatives of triazolo-pyrimidine for their anti-cancer properties. The results indicated that compounds with similar structural motifs to our target exhibited significant cytotoxicity against multiple cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The mechanism involved apoptosis induction and cell cycle arrest .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of triazolo-pyrimidine derivatives revealed that modifications to the phenyl and piperazine groups significantly influenced biological activity. Compounds with electron-donating groups showed enhanced potency against cancer cells due to improved interaction with biological targets .

Pharmacological Applications

Given its structural characteristics and observed biological activities, the compound may have applications in:

  • Cancer therapy : As an anti-proliferative agent targeting microtubule dynamics.
  • Neurological disorders : Potential modulation of neurotransmitter systems due to the piperazine moiety.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazoles, including those related to the compound , exhibit significant antimicrobial properties. Triazole derivatives have been documented to possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with some compounds showing efficacy comparable to established antibiotics like gentamicin and ciprofloxacin .

Anticancer Potential

The unique structure of this compound suggests potential anticancer applications. Studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against several cancer cell lines, which could be explored further for therapeutic development .

Neuroprotective Effects

Emerging studies highlight the neuroprotective properties of triazole-based compounds. These molecules may act as antioxidants or modulators of neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The ability of these compounds to cross the blood-brain barrier enhances their applicability in treating central nervous system disorders .

Case Studies and Research Findings

StudyFindings
Yang & Bao (2020) Synthesized triazole derivatives that exhibited antimicrobial activities superior to control antibiotics against Xanthomonas oryzae with EC50 values ranging from 34.5–47.5 μg/mL .
Hassan et al. (2020) Evaluated antibacterial activity of triazole derivatives against S. aureus, reporting MIC values comparable to standard treatments .
Chahal et al. (2023) Investigated anti-inflammatory properties in related piperazine derivatives, revealing significant antioxidant activities alongside anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound ID Triazolo[4,5-d]Pyrimidine Substituent Piperazine-Linked Aryl Group Key Differences
Target 4-Ethoxyphenyl 2,4-Dimethoxyphenyl Balanced methoxy/ethoxy substitution
Analog 1 4-Ethoxyphenyl 2-Ethoxyphenyl Ethoxy at ortho position (vs. methoxy)
Analog 2 4-Methoxyphenyl 4-Fluorophenyl Methoxy (electron-donating) vs. fluoro (electron-withdrawing)
Analog 3 4-Methylphenyl 4-Trifluoromethylphenyl Methyl (electron-donating) vs. trifluoromethyl (strongly electron-withdrawing)

Key Observations :

Substitution Patterns :

  • The target compound ’s 2,4-dimethoxyphenyl group provides two electron-donating methoxy groups, which may enhance solubility compared to Analog 1’s single ortho-ethoxy substituent .
  • Analog 2 replaces the 4-ethoxyphenyl with 4-methoxyphenyl and substitutes the dimethoxy group with a 4-fluorophenyl. Fluorine’s electronegativity could improve metabolic stability but reduce solubility .
  • Analog 3’s trifluoromethyl group (a strong electron-withdrawing substituent) likely increases lipophilicity and resistance to oxidative metabolism but may hinder aqueous solubility .

Piperazine Linker :

  • All analogs retain the piperazine moiety, critical for conformational flexibility and interaction with target proteins.

Triazolo[4,5-d]Pyrimidine Core :

  • The 4-ethoxyphenyl substituent in the target compound and Analog 1 may favor π-π stacking in hydrophobic binding pockets, whereas Analog 3’s 4-methylphenyl group offers steric bulk with minimal electronic effects .

Hypothesized Pharmacological Implications

  • Target vs. Analog 1 : The 2,4-dimethoxyphenyl group in the target compound likely improves solubility and binding affinity compared to Analog 1’s ortho-ethoxy group, which may induce steric hindrance .
  • Target vs. The 4-ethoxyphenyl group (target) vs. 4-methoxyphenyl (Analog 2) may alter selectivity for enzymes sensitive to substituent size .
  • Target vs. Analog 3 : The trifluoromethyl group in Analog 3 could enhance membrane permeability but reduce water solubility compared to the target’s methoxy/ethoxy combination .

Q & A

Q. Optimization Tips :

  • Use anhydrous solvents (e.g., DMF, DCM) to minimize hydrolysis side reactions.
  • Control reaction temperatures (e.g., 80–100°C for CuAAC) to balance reaction rate and byproduct formation .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to improve final yield .

Basic: Which spectroscopic and computational methods are critical for structural characterization of this compound?

Q. Key Techniques :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy, ethoxy, and piperazine groups). Aromatic proton signals in the 6.5–8.5 ppm range indicate phenyl ring substitution patterns .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the triazolopyrimidine core .
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular formula (e.g., expected [M+H]⁺ peak for C₂₉H₃₁N₇O₄) .
  • IR Spectroscopy to identify carbonyl (C=O, ~1650–1700 cm⁻¹) and triazole (C=N, ~1500 cm⁻¹) functional groups .
  • X-ray Crystallography (if crystalline) to resolve 3D conformation and validate docking studies .

Advanced: How can researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across assays)?

Q. Methodological Considerations :

  • Assay Variability :
    • Use standardized cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) to normalize activity measurements .
    • Compare results under identical conditions (e.g., 48-hour incubation, 10% FBS media) .
  • Orthogonal Assays :
    • Validate enzyme inhibition (e.g., kinase assays) with biophysical methods like surface plasmon resonance (SPR) to confirm target engagement .
  • Structural Confounders :
    • Check for batch-to-batch purity variations (e.g., HPLC ≥95%) that may affect activity .
    • Evaluate metabolite interference using LC-MS/MS stability studies .

Advanced: What computational approaches are suitable for predicting the binding affinity of this compound to kinase targets?

Q. Recommended Workflow :

Molecular Docking :

  • Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., EGFR, CDK2). Focus on hydrogen bonding with hinge regions (e.g., triazolopyrimidine N-atoms) and hydrophobic contacts with methoxy/ethoxy groups .

Molecular Dynamics (MD) Simulations :

  • Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex .

Free Energy Calculations :

  • Apply MM-PBSA/GBSA to estimate ΔG binding. Correlate with experimental IC₅₀ values to refine predictions .

Validation : Cross-check with mutagenesis studies (e.g., Ala-scanning of kinase residues) to confirm critical interaction sites .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve selectivity against off-target receptors?

Q. SAR Design Framework :

  • Core Modifications :
    • Replace the 4-ethoxyphenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance kinase selectivity .
    • Vary piperazine substituents (e.g., methyl vs. ethyl) to modulate pharmacokinetic properties .
  • Functional Group Screening :
    • Synthesize analogs with substituted methanone groups (e.g., 2,4-dichlorophenyl vs. dimethoxyphenyl) and test against panels of 50+ kinases .
  • In Silico Profiling :
    • Use SwissTargetPrediction to prioritize targets with high ligand similarity scores. Validate with kinome-wide selectivity assays (e.g., KINOMEscan) .

Basic: What physicochemical properties must be characterized to assess formulation feasibility?

Q. Key Properties :

PropertyMethodTypical Value (Analogs)Reference
LogP Shake-flask/HPLC~3.5–4.2 (indicative of moderate lipophilicity)
Solubility Kinetic solubility assay (PBS)<10 µM (aqueous), improved with co-solvents (e.g., DMSO)
pKa Potentiometric titration~7.2 (piperazine nitrogen)
Stability Forced degradation (40°C/75% RH)Stable in solid state; hydrolyzes in acidic media (pH <3)

Formulation Guidance : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility for in vivo studies .

Advanced: How can researchers resolve discrepancies between in vitro and in vivo efficacy data?

Q. Systematic Approach :

Pharmacokinetic Profiling :

  • Measure plasma half-life (t₁/₂), Cmax, and bioavailability in rodent models. Poor oral absorption may explain in vivo inefficacy .

Metabolite Identification :

  • Perform hepatic microsome assays (human/rat) to detect active/inactive metabolites. Use LC-HRMS for structural elucidation .

Tissue Distribution :

  • Quantify compound levels in target tissues (e.g., tumors) via MALDI imaging to confirm adequate exposure .

Off-Target Effects :

  • Perform transcriptomic profiling (RNA-seq) to identify unintended pathway activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.